molecular formula C17H13F2N5O2S B2783494 N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1251699-39-4

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide

Cat. No.: B2783494
CAS No.: 1251699-39-4
M. Wt: 389.38
InChI Key: UZQAPAULLWJIEM-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a complex organic compound that features a benzothiadiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzothiadiazole core, followed by the introduction of the difluorophenyl and imidazolidinone moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more stable compound.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with specific biological targets.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiadiazole core is known for its ability to engage in π-π interactions, while the difluorophenyl and imidazolidinone moieties can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiadiazole derivatives and imidazolidinone-containing molecules. These compounds share structural features but may differ in their specific functional groups or overall architecture.

Uniqueness

What sets N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide apart is its unique combination of a benzothiadiazole core with difluorophenyl and imidazolidinone moieties. This combination provides a distinct set of properties, such as enhanced stability, reactivity, and potential bioactivity, making it a valuable compound for various applications.

Biological Activity

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by relevant data tables and case studies.

1. Chemical Structure and Properties

The compound features a benzothiadiazole moiety, which is known for its electronic properties and biological significance. The presence of the difluorophenyl group and the imidazolidine structure enhances its pharmacological potential. The molecular formula is C15H14F2N4SC_{15}H_{14}F_{2}N_{4}S, with a molecular weight of approximately 334.36 g/mol.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the benzothiadiazole core.
  • Introduction of the difluorophenyl group via electrophilic substitution.
  • Cyclization to form the imidazolidinone structure.

This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

3.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiadiazole derivatives. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines through various mechanisms:

  • Caspase Activation : The compound has been shown to activate procaspase-3 to caspase-3, leading to programmed cell death in cancer cells .
CompoundIC50 (μM)Mechanism
8j5.2Procaspase-3 activation
8k6.6Procaspase-3 activation

3.2 Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes involved in tumor progression. Studies indicate that it can bind to kinases that are critical for cancer cell proliferation and survival .

The biological activity of this compound is attributed to several mechanisms:

Induction of Apoptosis : By activating caspases, it promotes apoptosis in cancer cells.

Inhibition of Kinases : The compound's structural features allow it to inhibit key kinases involved in signaling pathways that regulate cell growth and survival.

Modulation of Gene Expression : Interaction with specific receptors can lead to altered gene expression profiles associated with cell cycle regulation and apoptosis.

5. Case Studies

A recent study evaluated a series of benzothiadiazole derivatives for their anticancer activity against various cancer cell lines (U937 and MCF-7). The results indicated that compounds with similar structures exhibited significant anticancer properties with varying selectivity .

Summary of Findings:

Study ReferenceCompound TestedCell LineIC50 (μM)Observed Activity
8jU9375.2Strong apoptosis induction
8kMCF-76.6Moderate apoptosis induction

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N5O2S/c18-11-5-4-10(8-12(11)19)24-7-6-23(17(24)26)9-15(25)20-13-2-1-3-14-16(13)22-27-21-14/h1-5,8H,6-7,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQAPAULLWJIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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